molecular formula C11H8F3NO B11877218 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one CAS No. 59321-17-4

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one

Cat. No.: B11877218
CAS No.: 59321-17-4
M. Wt: 227.18 g/mol
InChI Key: VIHSWCMZTVCRLO-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one typically involves the reaction of isoquinoline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylisoquinolin-1(2H)-one: Lacks the trifluoroethyl group, resulting in different chemical properties.

    2-(2,2,2-Trifluoroethyl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinoline.

Uniqueness

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(2,2,2-Trifluoroethyl)isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity based on diverse research findings, including case studies and data tables that summarize key results.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to an isoquinolinone structure. This unique configuration may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activity, particularly in the following areas:

  • Kinase Inhibition : Compounds with similar structures have been shown to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases. For instance, aminopyrimidine derivatives have been highlighted as effective kinase inhibitors .
  • Cancer Treatment : The isoquinoline scaffold has been associated with anti-cancer properties. In particular, studies have indicated that isoquinoline derivatives can act as allosteric inhibitors of HIV-1 integrase, suggesting a broader potential for antiviral and anticancer applications .

Case Studies

  • Inhibition of Tryptophan 2,3-dioxygenase (TDO) :
    • A study reported the design of selective inhibitors targeting TDO, an enzyme involved in l-tryptophan metabolism linked to immune suppression in tumors. While not directly involving this compound, it provides insight into how similar compounds might modulate immune responses in cancer .
  • Androgen Receptor Modulation :
    • Research identified derivatives of quinolinones as selective androgen receptor modulators (SARMs). Although focused on a different scaffold, the findings suggest that trifluoroethyl substitutions could enhance selectivity and efficacy against androgen receptors .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReferences
6-dialkylamino-4-trifluoromethylquinolin-2(1H)-oneSelective androgen receptor modulation
Isoquinoline derivativesAllosteric HIV-1 integrase inhibition
Aminopyrimidine compoundsProtein kinase inhibition

The mechanisms through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes such as kinases or integrases.
  • Modulation of Signaling Pathways : Influencing pathways related to cell proliferation and apoptosis.

Properties

CAS No.

59321-17-4

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)isoquinolin-1-one

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)7-15-6-5-8-3-1-2-4-9(8)10(15)16/h1-6H,7H2

InChI Key

VIHSWCMZTVCRLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN(C2=O)CC(F)(F)F

Origin of Product

United States

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